![molecular formula C12H22N2O2 B13435149 Tert-butyl3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate CAS No. 1784225-34-8](/img/structure/B13435149.png)
Tert-butyl3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a tert-butyl ester group, and an aminocyclopropyl moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters under specific conditions. One common method involves the use of tert-butyl 3-oxoazetidine-1-carboxylate as a starting material, which is then reacted with aminocyclopropylmethyl reagents . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new functionalized azetidine derivatives.
Scientific Research Applications
Tert-butyl 3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-Methylamino-azetidine-1-carboxylic acid tert-butyl ester
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 3-[(methylamino)methyl]azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its aminocyclopropyl moiety, in particular, provides unique reactivity and potential biological activity compared to other similar azetidine derivatives.
Biological Activity
Tert-butyl 3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, synthesis, and applications in drug development.
Chemical Structure and Properties
Chemical Formula: C11H20N2O
Molecular Weight: 212.29 g/mol
CAS Number: 1352012-69-1
The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the cyclopropylmethylamine moiety contributes to its unique chemical properties and biological activities.
Tert-butyl 3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate interacts with specific molecular targets, influencing various biological pathways. Its mechanism involves:
- Enzyme Modulation: The compound may act as an inhibitor or activator of certain enzymes, impacting metabolic pathways.
- Receptor Binding: It can bind to receptors involved in neurotransmission, potentially affecting neurological functions.
Biological Studies and Findings
Recent studies have explored the biological effects of this compound in various contexts:
- Antimicrobial Activity: Preliminary tests indicated that the compound exhibits antimicrobial properties against several bacterial strains, suggesting potential applications in treating infections.
- Neuroprotective Effects: Research has shown that it may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.
- Antitumor Activity: In vitro studies demonstrated that the compound can inhibit the proliferation of cancer cells, indicating its potential as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of tert-butyl 3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate revealed:
- Tested Strains: Escherichia coli, Staphylococcus aureus
- Results: The compound showed significant inhibition zones compared to control groups.
Case Study 2: Neuroprotection
In a model of oxidative stress-induced neuronal injury:
- Methodology: Neuronal cells were treated with varying concentrations of the compound.
- Findings: A dose-dependent reduction in cell death was observed, supporting its neuroprotective potential.
Synthetic Routes
The synthesis of tert-butyl 3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate typically involves several steps:
- Formation of Azetidine Ring: Through cyclization reactions.
- Introduction of Cyclopropylmethylamine Moiety: By reacting azetidine intermediates with cyclopropylmethylamine.
- Protection with Tert-butyl Group: Finalizing the structure by protecting the amino group.
Industrial Applications
This compound serves as a versatile intermediate in:
- Pharmaceutical Development: Facilitating the synthesis of complex molecules with therapeutic properties.
- Agrochemical Applications: Used in developing effective pesticides and herbicides.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | structure | Moderate antimicrobial |
Tert-butyl 3-aminoazetidine-1-carboxylate | structure | Neuroprotective effects |
Tert-butyl 3-(methylsulfonyl)oxy-1-azetanecarboxylate | structure | Anticancer properties |
Uniqueness
The presence of the cyclopropylmethylamine moiety distinguishes this compound from others, enhancing its biological activity profile and making it a valuable candidate for further research.
Properties
CAS No. |
1784225-34-8 |
---|---|
Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9(8-14)6-12(13)4-5-12/h9H,4-8,13H2,1-3H3 |
InChI Key |
IYOMVHYPNYHGPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC2(CC2)N |
Origin of Product |
United States |
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